Mogroside III Mogroside III Mogroside IIIA is a beta-D-glucoside and a mogroside. It has a role as a plant metabolite. It is functionally related to a Mogroside II-E.
Mogroside III is a natural product found in Siraitia grosvenorii with data available.
Brand Name: Vulcanchem
CAS No.: 130567-83-8
VCID: VC21316273
InChI: InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1
SMILES: CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C
Molecular Formula: C48H82O19
Molecular Weight: 963.2 g/mol

Mogroside III

CAS No.: 130567-83-8

Cat. No.: VC21316273

Molecular Formula: C48H82O19

Molecular Weight: 963.2 g/mol

* For research use only. Not for human or veterinary use.

Mogroside III - 130567-83-8

Specification

CAS No. 130567-83-8
Molecular Formula C48H82O19
Molecular Weight 963.2 g/mol
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1
Standard InChI Key KYVIPFHNYCKOMQ-YMRJDYICSA-N
Isomeric SMILES C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C
SMILES CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C
Canonical SMILES CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C

Introduction

Chemical Structure and Properties

Mogroside III (C₄₈H₈₂O₁₉) is a beta-D-glucoside with a molecular weight of 963.2 g/mol . Its full chemical name is beta-D-Glucopyranoside, (3beta,9beta,10alpha,11alpha,24R)-3-(beta-D-glucopyranosyloxy)-11,25-dihydroxy-9-methyl-19-norlanost-5-en-24-yl 6-o-beta-D-glucopyranosyl- . The compound possesses a complex structure consisting of a cucurbitane-type triterpene backbone with three glucose moieties attached at specific positions. As a plant metabolite from Siraitia grosvenorii, it belongs to the larger family of mogrosides that contribute to the intense sweetness of monk fruit .

Physical and Chemical Characteristics

The structure of Mogroside III features critical elements that contribute to its biological activity:

  • Molecular Formula: C₄₈H₈₂O₁₉

  • Molecular Weight: 963.2 g/mol

  • Classification: Beta-D-glucoside, mogroside

  • Function: Plant metabolite with various bioactivities

  • CAS Number: 130567-83-8

Natural Sources and Biosynthesis

Distribution in Siraitia grosvenorii

Mogroside III is one of several mogrosides found in Siraitia grosvenorii fruits. The compound's concentration varies significantly depending on the fruit's maturity stage . Studies on monk fruit cultivars from different regions in China (GuangXi, GuiZhou, and HuNan) have shown a specific pattern of mogroside development during fruit maturation .

Biosynthetic Pathway

The synthesis of Mogroside III involves the addition of three glucose moieties at distinct positions . The process begins with the aglycone mogrol, which undergoes sequential glycosylation to form more complex mogrosides. During fruit development, Mogroside IIe is the predominant component in the early maturity stage, which is then converted to Mogroside III between 15 to 45 days after pollination . After this period, further glycosylation occurs rapidly to yield more complex mogrosides, particularly Mogroside V, which becomes the predominant form after 60 days of development .

Table 1: Developmental Progression of Mogrosides in Siraitia grosvenorii Fruits

Days After PollinationPredominant MogrosideDevelopmental Stage
0-15Mogroside IIeEarly maturity
15-45Mogroside IIIMid-maturity
45-60Transitional periodLate mid-maturity
60-75Mogroside VLate maturity
75-90Mogroside V, Siamenoside IFull maturity

Biological Activities of Mogroside III

Effects on Reproductive Biology

Recent research has revealed significant effects of Mogroside III on reproductive biology, particularly in bovine oocyte development . A 2025 study demonstrated that Mogroside III enhances bovine oocyte in vitro maturation (IVM) through modulation of autophagic activity in cumulus cells (CCs) .

Enhancement of Oocyte Maturation

Mogroside III supplementation during in vitro maturation resulted in:

  • Enhanced bovine oocyte IVM

  • Promoted cumulus cell expansion

  • Supported embryonic development

  • Upregulated expression of autophagy-related genes

The mechanism appears to involve regulation of autophagy in cumulus cells. Experiments with cumulus cells revealed that Mogroside III increased LC3B protein levels, reduced SQSTM1 accumulation, and upregulated gene expression of several autophagy markers including LC3, Beclin1, and ATG5 .

Molecular Pathway in Oocyte Development

Mechanistically, Mogroside III facilitates the degradation of Wilms Tumor 1 (WT1) by upregulating LC3B . This influences cumulus cell differentiation, enhances Follicle-Stimulating Hormone Receptor (FSHR) synthesis, and increases estrogen and progesterone secretion, ultimately improving oocyte developmental capacity .

Table 2: Effects of Mogroside III on Autophagy Markers in Cumulus Cells

Autophagy MarkerEffect of Mogroside IIISignificance
LC3B proteinIncreased levelsEnhanced autophagosome formation
SQSTM1/p62Reduced accumulationIncreased autophagic flux
LC3 geneUpregulated expressionEnhanced autophagosome formation
Beclin1 geneUpregulated expressionAutophagy initiation
ATG5 geneUpregulated expressionAutophagosome elongation

Anti-inflammatory and Antioxidant Properties

Metabolism and Pharmacokinetics

Metabolic Profile in Rat Models

A comprehensive study of Mogroside III metabolism in rat models revealed complex metabolic pathways . The study identified significant differences between normal rats and drug-metabolizing-enzyme-induced rats:

  • 76 metabolites identified in normal rats administered with Mogroside III (NIII group)

  • 96 metabolites identified in drug-metabolizing-enzyme-induced rats administered with Mogroside III (EIII group)

The research demonstrated that induction of drug-metabolizing enzymes significantly increased the number of metabolites . The metabolic pathways primarily involve deglycosylation, oxidation, and other phase II metabolic reactions.

Comparative Metabolism with Mogroside IIIE

Mogroside III and its isomer Mogroside IIIE show distinctive metabolic profiles despite their minor structural differences . The study revealed:

  • Different metabolite profiles between Mogroside III and IIIE

  • Structural differences responsible for significant differences in metabolites

  • Enzyme induction affecting metabolite profiles differently for the two isomers

Table 3: Comparative Metabolite Profiles in Rat Models

GroupCompoundNumber of MetabolitesModel Type
NIIIMogroside III76Normal rats
NIIIEMogroside IIIE78Normal rats
EIIIMogroside III96Enzyme-induced rats
EIIIEMogroside IIIE121Enzyme-induced rats

Comparison with Structural Isomers

Mogroside III versus Mogroside IIIE

Mogroside IIIE is an isomer of Mogroside III, with the same molecular formula (C₄₈H₈₂O₁₉) and similar molecular weight . Despite minor structural differences, Mogroside IIIE has been more extensively studied for its biological activities:

  • Demonstrated anti-fibrotic effects through inhibition of Toll-Like Receptor 4 pathways in pulmonary fibrosis models

  • Alleviated high glucose-induced inflammation, oxidative stress, and apoptosis of podocytes through activation of AMPK/SIRT1 signaling pathway

  • Exhibited anti-inflammatory effects by inhibiting nitric oxide release from lipopolysaccharide-treated cells

While these properties have been established for Mogroside IIIE, further research is needed to determine whether Mogroside III shares similar mechanisms of action and therapeutic potential.

Enzymatic Modifications and Biotechnological Applications

Recent advances in biotechnology have explored enzymatic modifications of mogrosides. A 2024 study reported the rational engineering of a novel glycosyltransferase UGT74DD1 from Siraitia grosvenorii that catalyzes the generation of Mogroside III .

The engineered enzyme UGT74DD1-W351A mutant demonstrated the capability to transform Mogroside IIE into Mogroside III, though with low catalytic activity initially . Further engineering through structure-guided directed evolution yielded the superior mutant M6 (W351A/Q373K/E49H/Q335W/S278C/D17F), which showed a remarkable 46.1-fold increase in catalytic activity compared to the initial mutant .

This biotechnological advancement opens new possibilities for the enzymatic production of Mogroside III and related compounds, potentially enabling more efficient and controlled synthesis for research and commercial applications.

Future Research Directions

Several promising avenues for future research on Mogroside III include:

  • Further elucidation of the molecular mechanisms underlying its biological activities

  • Comparative studies with other mogrosides to establish structure-activity relationships

  • Investigation of potential therapeutic applications in reproductive medicine based on its effects on oocyte maturation

  • Exploration of its potential anti-inflammatory and antioxidant properties, similar to those demonstrated by Mogroside IIIE

  • Development of improved biotechnological methods for its production and modification

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